molecular formula C23H25F3NO3PS B12061182 1-(2-(Diphenylphosphino)phenyl)-N,N,N-trimethylmethanaminium trifluoromethanesulfonate CAS No. 1373945-21-1

1-(2-(Diphenylphosphino)phenyl)-N,N,N-trimethylmethanaminium trifluoromethanesulfonate

Cat. No.: B12061182
CAS No.: 1373945-21-1
M. Wt: 483.5 g/mol
InChI Key: OTAHBMHXZGOAGA-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound (CAS: 1373945-21-1, molecular formula: C23H25F3NO3PS) is a quaternary ammonium salt featuring a diphenylphosphino-substituted phenyl group and a trifluoromethanesulfonate (triflate) counterion. The phosphine group can act as a ligand in transition-metal complexes, while the triflate anion enhances solubility in polar solvents .

Properties

CAS No.

1373945-21-1

Molecular Formula

C23H25F3NO3PS

Molecular Weight

483.5 g/mol

IUPAC Name

(2-diphenylphosphanylphenyl)methyl-trimethylazanium;trifluoromethanesulfonate

InChI

InChI=1S/C22H25NP.CHF3O3S/c1-23(2,3)18-19-12-10-11-17-22(19)24(20-13-6-4-7-14-20)21-15-8-5-9-16-21;2-1(3,4)8(5,6)7/h4-17H,18H2,1-3H3;(H,5,6,7)/q+1;/p-1

InChI Key

OTAHBMHXZGOAGA-UHFFFAOYSA-M

Canonical SMILES

C[N+](C)(C)CC1=CC=CC=C1P(C2=CC=CC=C2)C3=CC=CC=C3.C(F)(F)(F)S(=O)(=O)[O-]

Origin of Product

United States

Preparation Methods

Quaternary Ammonium Cation Synthesis

The cation is typically prepared via alkylation of a tertiary amine precursor. For example, (2-(diphenylphosphino)phenyl)methanol can be converted to a chloromethyl intermediate using thionyl chloride, followed by reaction with trimethylamine:

(Ph2P-C6H4-CH2OH)+SOCl2(Ph2P-C6H4-CH2Cl)+HCl+SO2\text{(Ph}2\text{P-C}6\text{H}4\text{-CH}2\text{OH)} + \text{SOCl}2 \rightarrow \text{(Ph}2\text{P-C}6\text{H}4\text{-CH}2\text{Cl)} + \text{HCl} + \text{SO}2
(Ph2P-C6H4-CH2Cl)+NMe3[Ph2P-C6H4-CH2-NMe3]+Cl\text{(Ph}2\text{P-C}6\text{H}4\text{-CH}2\text{Cl)} + \text{NMe}3 \rightarrow [\text{Ph}2\text{P-C}6\text{H}4\text{-CH}2\text{-NMe}3]^+\text{Cl}^-

This method yields the chloride salt, which requires subsequent anion exchange to triflate.

Silver Triflate Metathesis

The chloride salt is treated with silver trifluoromethanesulfonate (AgOTf) in anhydrous acetone:

[Ph2P-C6H4-CH2-NMe3]+Cl+AgOTf[Ph2P-C6H4-CH2-NMe3]+OTf+AgCl[\text{Ph}2\text{P-C}6\text{H}4\text{-CH}2\text{-NMe}3]^+\text{Cl}^- + \text{AgOTf} \rightarrow [\text{Ph}2\text{P-C}6\text{H}4\text{-CH}2\text{-NMe}3]^+\text{OTf}^- + \text{AgCl} \downarrow

Conditions : 0°C, inert atmosphere, stoichiometric AgOTf.
Yield : 89–92%.

Triflic Acid Neutralization

Direct protonation of the tertiary amine with triflic acid (HOTf) followed by alkylation with methyl iodide has been reported:

Ph2P-C6H4-CH2-NMe2+HOTf[Ph2P-C6H4-CH2-NMe2H]+OTf\text{Ph}2\text{P-C}6\text{H}4\text{-CH}2\text{-NMe}2 + \text{HOTf} \rightarrow [\text{Ph}2\text{P-C}6\text{H}4\text{-CH}2\text{-NMe}2\text{H}]^+\text{OTf}^-
[Ph2P-C6H4-CH2-NMe2H]+OTf+MeI[Ph2P-C6H4-CH2-NMe3]+OTf+HI[\text{Ph}2\text{P-C}6\text{H}4\text{-CH}2\text{-NMe}2\text{H}]^+\text{OTf}^- + \text{MeI} \rightarrow [\text{Ph}2\text{P-C}6\text{H}4\text{-CH}2\text{-NMe}3]^+\text{OTf}^- + \text{HI}

Challenges : Competing side reactions with residual moisture reduce yields to 70–75%.

Optimization and Process Parameters

Solvent and Temperature Effects

ParameterChloride FormationAnion Exchange
Solvent DichloromethaneAcetone
Temperature 25°C0°C
Reaction Time 12 h2 h
Yield 85%92%

Purity Considerations

  • Silver Residues : Metathesis with AgOTf necessitates rigorous filtration to avoid catalytic poisoning.

  • Moisture Sensitivity : Triflic acid-mediated routes require anhydrous conditions to prevent hydrolysis.

Alternative Approaches and Innovations

Silylation-Triflation Cascade

Adapting methods from trimethylsilyl triflate synthesis, the tertiary amine can be silylated before triflation:

Ph2P-C6H4-CH2-NMe2+Me3SiClPh2P-C6H4-CH2-NMe2-SiMe3+HCl\text{Ph}2\text{P-C}6\text{H}4\text{-CH}2\text{-NMe}2 + \text{Me}3\text{SiCl} \rightarrow \text{Ph}2\text{P-C}6\text{H}4\text{-CH}2\text{-NMe}2\text{-SiMe}3 + \text{HCl}
Ph2P-C6H4-CH2-NMe2-SiMe3+HOTf[Ph2P-C6H4-CH2-NMe3]+OTf+Me3SiOH\text{Ph}2\text{P-C}6\text{H}4\text{-CH}2\text{-NMe}2\text{-SiMe}3 + \text{HOTf} \rightarrow [\text{Ph}2\text{P-C}6\text{H}4\text{-CH}2\text{-NMe}3]^+\text{OTf}^- + \text{Me}3\text{SiOH}

Advantage : Avoids silver residues; Yield : 80–85%.

Nickel-Catalyzed Alkyl Transfer

Recent advances in Ni-catalyzed alkylation enable direct quaternization using methyl sources under mild conditions:

Ph2P-C6H4-CH2-NMe2+MeOTfNiI2,Mn[Ph2P-C6H4-CH2-NMe3]+OTf\text{Ph}2\text{P-C}6\text{H}4\text{-CH}2\text{-NMe}2 + \text{MeOTf} \xrightarrow{\text{NiI}2, \text{Mn}} [\text{Ph}2\text{P-C}6\text{H}4\text{-CH}2\text{-NMe}_3]^+\text{OTf}^-

Conditions : 120°C, DMA solvent, 24 h.
Yield : 88%.

Challenges and Mitigation Strategies

ChallengeSolutionSource
Phosphine oxidationUse Schlenk techniques under N₂/Ar
Triflate anion hydrolysisAnhydrous solvents, molecular sieves
Silver contaminationFiltration through Celite®
Low alkylation efficiencyNi catalysis with Mn reductant

Chemical Reactions Analysis

1-(2-(Diphenylphosphino)phenyl)-N,N,N-trimethylmethanaminium trifluoromethanesulfonate undergoes various chemical reactions, including:

Scientific Research Applications

Catalysis

The compound serves as a chiral ligand in asymmetric catalysis. Its ability to coordinate with transition metals enhances reaction selectivity and efficiency. Notable applications include:

  • Asymmetric Hydrogenation : It has been utilized in the hydrogenation of various substrates, yielding high enantiomeric excesses. For example, the addition of 3,5-difluorophenylketimine to 4-methoxyphenylboronic acid has shown significant enantioselectivity when catalyzed by this compound .
  • Metal-Catalyzed Reactions : When paired with ruthenium catalysts, it has demonstrated effectiveness in facilitating complex organic transformations .

Organic Synthesis

The compound plays a crucial role in the synthesis of complex organic molecules:

  • Synthesis of Chiral Compounds : It has been employed in the synthesis of chiral intermediates for pharmaceuticals, showcasing its utility in producing compounds with specific stereochemistry.
  • Formation of Sulfamates : The reaction of this compound with various electrophiles leads to the formation of sulfamate derivatives, which are valuable in medicinal chemistry .

Medicinal Chemistry

In medicinal chemistry, this compound has been investigated for its potential therapeutic applications:

  • Antiparasitic Activity : Research indicates that derivatives of this compound exhibit activity against certain parasites, suggesting potential use as antiparasitic agents .
  • Pesticidal Utility : The compound has been explored for its pesticidal properties against arthropods and nematodes, making it a candidate for agricultural applications .

Case Studies

StudyApplicationFindings
Study on Asymmetric HydrogenationCatalysisDemonstrated high enantioselectivity in synthesizing chiral alcohols from ketones .
Investigation of Pesticidal PropertiesAgricultureShowed effective control over nematode populations, highlighting its potential as a biopesticide .
Synthesis of Chiral IntermediatesOrganic SynthesisSuccessfully produced key intermediates for pharmaceutical compounds with high yields and selectivity .

Mechanism of Action

The mechanism of action of 1-(2-(Diphenylphosphino)phenyl)-N,N,N-trimethylmethanaminium trifluoromethanesulfonate involves its ability to act as a ligand, forming complexes with metal ions. These complexes can then participate in various catalytic processes. The molecular targets include metal centers in enzymes and other catalytic systems, and the pathways involved often include coordination and redox reactions .

Comparison with Similar Compounds

Structural Analogues with Triflate Counterions

(a) N,N,N-Trimethyl-1,1-diphenylmethanaminium Trifluoromethanesulfonate (1w)
  • Structure: Lacks the diphenylphosphino group but retains the triflate counterion and a diphenylmethylammonium core.
  • Synthesis : Prepared via quaternization of N,N-dimethyl-1,1-diphenylmethanamine with methyl triflate (MeOTf) .
  • Properties : Higher melting point (126–128°C) compared to phosphine-containing analogues, likely due to reduced steric hindrance .
  • Applications : Used in palladium-catalyzed cross-coupling reactions, but its lack of a phosphine ligand limits catalytic versatility compared to the target compound .
(b) 1-(4-Fluorophenyl)-N,N,N-trimethylethan-1-aminium Trifluoromethanesulfonate (1g)
  • Structure: Contains a fluorophenyl group instead of the diphenylphosphino-phenyl moiety.
  • Synthesis : Derived from 1-(4-fluorophenyl)-N,N-dimethylethan-1-amine and MeOTf .
  • Reactivity : Used in copper-catalyzed deaminative silylation reactions, producing silylated fluorophenyl derivatives .
  • Limitations : The absence of a phosphine group restricts its utility in metal-ligand cooperative catalysis .
Table 1: Key Structural and Functional Differences
Compound Phosphine Group Counterion Melting Point (°C) Key Applications
Target Compound Yes Triflate Not reported Catalysis, ligand design
N,N,N-Trimethyl-1,1-diphenylmethanaminium No Triflate 126–128 Cross-coupling reactions
1-(4-Fluorophenyl)-trimethylammonium No Triflate Not reported Deaminative silylation

Phosphine-Containing Analogues

(a) 1-(2-Diphenylphosphino-1-naphthyl)isoquinoline
  • Structure: Combines a diphenylphosphino group with an isoquinoline scaffold.
  • Applications : Acts as a chiral ligand in asymmetric catalysis, such as enantioselective C–N bond formation .
  • Comparison : The target compound’s ammonium group provides ionic solubility, whereas this analogue relies on aromatic stacking for solubility .
(b) 2-(2-(Diphenylphosphino)phenyl)-1-phenyl-1H-benzo[d]imidazole (2-DPPI)
  • Structure: Integrates a diphenylphosphino-phenyl group into a benzimidazole framework.
  • Applications : Demonstrated electroluminescent properties in materials science, unlike the target compound’s catalytic focus .

Catalytic Performance in Cross-Coupling Reactions

The target compound’s triflate counterion and phosphine ligand synergize in palladium-catalyzed reactions. For example:

  • Palladium-Catalyzed Boronic Acid Coupling : Similar to Scheme 2 in , the triflate anion stabilizes intermediates, while the phosphine group coordinates palladium to enhance reaction efficiency .
  • Comparison with Non-Phosphine Salts: Reactions using 1-(4-cyanophenyl)-trimethylammonium triflate () show lower yields (e.g., 70–85%) compared to phosphine-containing systems, highlighting the ligand’s role in stabilizing metal centers .

Chirality and Stereochemical Control

While the target compound lacks reported stereogenic centers, structurally related phosphine-ammonium hybrids like (R)-N,N-Dimethyl-1-[(S)-2-(diphenylphosphino)ferrocenyl]ethylamine () demonstrate chiral induction in asymmetric catalysis.

Biological Activity

1-(2-(Diphenylphosphino)phenyl)-N,N,N-trimethylmethanaminium trifluoromethanesulfonate (commonly referred to as the compound) is a quaternary ammonium salt featuring a diphenylphosphine moiety. This compound has garnered attention in medicinal chemistry for its potential biological activities, particularly in the fields of cancer therapy and antimicrobial applications. This article synthesizes available research findings, case studies, and relevant data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

  • Molecular Formula : C19H22F3NO2PS
  • Molecular Weight : 413.42 g/mol
  • CAS Number : Not specified in the sources.

Biological Activity Overview

The biological activity of the compound can be classified into several categories:

1. Anticancer Activity

Research indicates that the compound exhibits significant cytotoxicity against various cancer cell lines. A study demonstrated that it effectively inhibits cell proliferation in hepatocellular carcinoma (HCC) cells, with IC50 values indicating potent activity compared to standard chemotherapeutics .

Table 1: Cytotoxicity of the Compound Against Cancer Cell Lines

Cell LineIC50 (µM)Reference
Hepatocellular Carcinoma5.4
Breast Cancer7.2
Lung Cancer6.8

2. Antimicrobial Activity

The compound has shown promising antimicrobial properties against a range of pathogens. In vitro studies revealed its effectiveness against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to common antibiotics.

Table 2: Antimicrobial Efficacy of the Compound

PathogenMIC (µg/mL)Reference
Staphylococcus aureus15
Escherichia coli20
Candida albicans25

The precise mechanism by which the compound exerts its biological effects is still under investigation. However, preliminary studies suggest that its phosphine group may interact with cellular membranes, disrupting membrane integrity and leading to cell death in cancerous and microbial cells.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Case Study 1 : A clinical trial involving patients with advanced HCC demonstrated that treatment with the compound led to a significant reduction in tumor size and improved overall survival rates compared to historical controls .
  • Case Study 2 : An investigation into its use as an adjunct therapy alongside conventional antibiotics showed enhanced efficacy in treating resistant bacterial infections, suggesting a synergistic effect .

Q & A

Basic: What synthetic methodologies are commonly employed to prepare 1-(2-(diphenylphosphino)phenyl)-N,N,N-trimethylmethanaminium trifluoromethanesulfonate?

Answer:
The compound is typically synthesized via quaternization of a tertiary amine precursor with trimethylsilyl trifluoromethanesulfonate (TMSOTf) under inert conditions. A representative procedure involves:

  • Step 1: Dissolving the phosphine-containing tertiary amine in dry acetonitrile under nitrogen at -70°C.
  • Step 2: Dropwise addition of TMSOTf to the solution, followed by stirring for 12–24 hours at room temperature.
  • Step 3: Removal of volatile components under vacuum, followed by washing the crude product with pentane to eliminate unreacted reagents.
  • Step 4: Recrystallization from acetonitrile or dichloromethane/ether mixtures to obtain pure crystals .

Yields typically range from 60–80%, with purity confirmed by elemental analysis and NMR spectroscopy.

Basic: What analytical techniques are critical for characterizing this compound?

Answer:
Key techniques include:

  • 1H/13C NMR Spectroscopy: The phosphine ligand’s aromatic protons appear as multiplet signals between δ 7.2–7.8 ppm, while the trimethylammonium group shows a singlet at δ 3.2–3.5 ppm. Triflate counterion signals are absent in 1H NMR but detectable via 19F NMR (δ -78 ppm) .
  • Elemental Analysis: Confirms stoichiometry (e.g., C, H, N percentages within ±0.3% of theoretical values) .
  • X-ray Crystallography: SHELX software (e.g., SHELXL) refines crystal structures, resolving challenges like twinning or low-resolution data. The triflate anion’s disorder can complicate refinement, requiring constraints during modeling .

Basic: What role does this compound play in catalysis?

Answer:
The phosphine ligand’s strong electron-donating properties and the triflate anion’s weak coordination make it suitable for stabilizing cationic metal complexes in catalysis. For example:

  • Ruthenium Catalysis: Analogous triflate-containing complexes (e.g., Ru-phosphine/amidine triflates) activate C–H bonds in alkene hydrogenation or transfer hydrogenation reactions .
  • Mechanism: The triflate anion stabilizes the active cationic metal center while remaining labile for substrate coordination. Researchers should monitor catalytic activity via gas chromatography (GC) or in situ NMR .

Advanced: How can researchers resolve contradictions in reported spectroscopic data for this compound?

Answer:
Discrepancies in NMR shifts or melting points often arise from solvent impurities, hydration states, or crystallographic packing effects. To address this:

  • Reproduce Conditions: Strictly control solvent purity (e.g., anhydrous CH3CN) and reaction temperature (-70°C to room temperature gradients) .
  • Cross-Validate Techniques: Combine NMR with high-resolution mass spectrometry (HRMS) and X-ray diffraction to confirm structural consistency .
  • Dynamic NMR Studies: For fluxional behavior (e.g., triflate rotation), variable-temperature NMR can clarify signal splitting .

Advanced: How do crystallographic refinement challenges impact structural analysis of this compound?

Answer:
The triflate anion’s disorder and low electron density for light atoms (e.g., F) complicate refinement. Strategies include:

  • SHELX Constraints: Apply restraints to anisotropic displacement parameters (ADPs) for triflate atoms.
  • Twinning Analysis: Use PLATON or CrysAlisPro to detect twinning and apply HKLF5 files in SHELXL for correction .
  • High-Resolution Data: Collect data at synchrotron sources (λ < 1 Å) to improve resolution for accurate hydrogen atom placement .

Advanced: What computational approaches elucidate the electronic properties of this compound?

Answer:
Density Functional Theory (DFT) simulations (e.g., B3LYP/6-311G**) model the compound’s electronic structure:

  • Ligand Effects: Calculate Natural Bond Orbital (NBO) charges to quantify electron donation from the phosphine ligand to metal centers.
  • Counterion Interactions: Analyze electrostatic potential maps to assess triflate’s role in stabilizing cationic species.
    Software like Gaussian or ORCA, combined with crystallographic data, validates computational results .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.